molecular formula C14H9ClN2O B12218512 7-Chloro-4-phenylquinazolin-2-ol

7-Chloro-4-phenylquinazolin-2-ol

Cat. No.: B12218512
M. Wt: 256.68 g/mol
InChI Key: FLUZRXBCCHXSFG-UHFFFAOYSA-N
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Description

7-Chloro-4-phenylquinazolin-2-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-phenylquinazolin-2-ol typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts . The general reaction scheme is as follows:

    Condensation Reaction: 2-aminobenzamide reacts with benzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the quinazoline ring structure.

    Chlorination: The final step involves the chlorination of the quinazoline ring to introduce the chlorine atom at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-phenylquinazolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4-phenylquinazolin-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-phenylquinazolin-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chlorine atom at the 7th position and a phenyl group at the 4th position makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

7-chloro-4-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-14(18)17-13(11)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

FLUZRXBCCHXSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=CC(=C3)Cl

Origin of Product

United States

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